NATAMYCIN

Description

Amphoteric macrolide antifungal antibiotic from Streptomyces natalensis or S. chattanoogensis. It is used for a variety of fungal infections, mainly topically.

Structure

3D Structure

Properties

IUPAC Name |

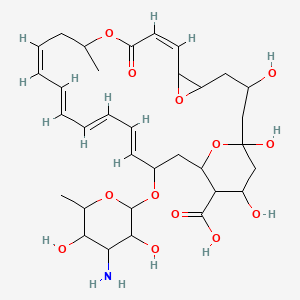

(8E,14E,16E,18E,20E)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47NO13/c1-18-10-8-6-4-3-5-7-9-11-21(45-32-30(39)28(34)29(38)19(2)44-32)15-25-27(31(40)41)22(36)17-33(42,47-25)16-20(35)14-24-23(46-24)12-13-26(37)43-18/h3-9,11-13,18-25,27-30,32,35-36,38-39,42H,10,14-17,34H2,1-2H3,(H,40,41)/b4-3+,7-5+,8-6+,11-9+,13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXMLFZGDNKEPB-YLTFDBFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC3C(O3)/C=C/C(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47O13N, C33H47NO13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | NATAMYCIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to creamy-white crystalline powder |

Source

|

| Record name | NATAMYCIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7681-93-8 |

Source

|

| Record name | Natamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natamycin-Producing Microorganism Streptomyces natalensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin (B549155), a polyene macrolide antibiotic, is a vital antifungal agent with widespread applications in the food industry as a natural preservative and in clinical settings for treating fungal infections. This technical guide provides a comprehensive exploration of Streptomyces natalensis, the primary producer of natamycin. We delve into the intricate details of its genetics, metabolic pathways, and the fermentation technology pivotal for high-yield production. This document offers detailed experimental protocols for the cultivation of S. natalensis, extraction and quantification of natamycin, and genetic manipulation techniques. All quantitative data are systematically summarized in structured tables for clear comparison. Furthermore, key signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the core concepts.

Introduction

Streptomyces natalensis is a filamentous, Gram-positive bacterium found in soil, belonging to the genus Streptomyces, which is renowned for its remarkable capacity to produce a wide array of secondary metabolites, including many clinically significant antibiotics.[1] First isolated from a soil sample in Natal, South Africa, S. natalensis was identified as the source of a potent antifungal compound initially named "pimaricin".[2] This was later renamed natamycin, in line with the World Health Organization's nomenclature for antibiotics produced by Streptomyces species.[2] While other species like Streptomyces chattanoogensis, Streptomyces gilvosporeus, and Streptomyces lydicus are also known to produce natamycin, S. natalensis remains a cornerstone for industrial production.[2][3]

The antifungal activity of natamycin stems from its ability to bind specifically to ergosterol, a primary sterol component of fungal cell membranes. This binding disrupts membrane integrity, leading to leakage of essential cellular components and ultimately fungal cell death. Its targeted action on ergosterol, which is absent in bacterial and mammalian cells, accounts for its low toxicity to humans, making it a safe and effective food preservative.

Understanding the biology of S. natalensis and the intricacies of natamycin biosynthesis is paramount for optimizing production yields and exploring the potential for bioengineering novel and more potent antifungal agents. This guide aims to provide a detailed technical resource for professionals engaged in research and development in this field.

Natamycin Biosynthesis

The biosynthesis of natamycin is a complex process orchestrated by a cluster of genes known as the natamycin (pim) biosynthetic gene cluster. The synthesis follows the polyketide pathway, utilizing precursors from primary metabolism.

The Natamycin (pim) Biosynthetic Gene Cluster

The genetic blueprint for natamycin production is encoded within a dedicated gene cluster.[4] This cluster houses the genes for the large modular polyketide synthase (PKS) enzymes, as well as the enzymes responsible for tailoring the polyketide backbone, glycosylation, and export.

Key Genes in the Natamycin Biosynthetic Gene Cluster:

| Gene | Proposed Function |

| pimS0-S4 | Polyketide Synthase (PKS) modules responsible for the assembly of the polyketide backbone from acetyl-CoA and malonyl-CoA extender units. |

| pimA | Acyl-CoA carboxylase, involved in the production of malonyl-CoA. |

| pimB | Acyl-carrier protein (ACP). |

| pimC | Ketoreductase, involved in the modification of the polyketide chain. |

| pimD | Dehydratase, involved in the modification of the polyketide chain. |

| pimE | Enoylreductase, involved in the modification of the polyketide chain. |

| pimF | Thioesterase, involved in the release of the completed polyketide chain. |

| pimG | Glycosyltransferase, responsible for attaching the mycosamine (B1206536) sugar moiety. |

| pimH | P450 monooxygenase, involved in the post-PKS tailoring of the macrolide ring. |

| pimI | P450 monooxygenase, involved in the post-PKS tailoring of the macrolide ring. |

| pimJ | P450 monooxygenase, involved in the post-PKS tailoring of the macrolide ring. |

| pimK | TDP-glucose synthase, involved in the biosynthesis of the mycosamine precursor. |

| pimL | TDP-glucose 4,6-dehydratase, involved in the biosynthesis of the mycosamine precursor. |

| pimM | Pathway-specific positive regulatory protein (PAS domain and LuxR-type HTH motif). |

| pimR | Pathway-specific positive regulatory protein (SARP family).[5] |

Biosynthetic Pathway Overview

The synthesis of natamycin begins with the condensation of acetyl-CoA and multiple units of malonyl-CoA by the modular PKS complex to form the polyketide chain. This chain then undergoes a series of modifications, including cyclization and tailoring reactions catalyzed by enzymes encoded within the pim cluster. A crucial step is the attachment of a mycosamine sugar moiety, which is synthesized from glucose-1-phosphate. The final steps involve oxidations to form the mature natamycin molecule.

Regulatory Network

The production of natamycin is tightly controlled by a complex regulatory network that responds to various environmental and cellular signals. This network includes pathway-specific regulators encoded within the pim cluster, as well as global regulators that respond to nutrient availability and oxidative stress.

-

Pathway-Specific Regulators: The pim cluster contains two key positive regulators, pimR and pimM.[5] PimR is a member of the Streptomyces antibiotic regulatory protein (SARP) family, and its deletion results in the complete loss of natamycin production.[5] PimM contains a PAS domain and a LuxR-type helix-turn-helix (HTH) motif and also acts as a positive regulator. Overexpression of pimM has been shown to significantly increase natamycin yields.[6]

-

Oxidative Stress Response: There is a strong link between natamycin biosynthesis and the cellular response to oxidative stress. The production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can modulate the expression of the natamycin biosynthetic genes.[7] The redox-sensing transcriptional regulator OxyR, in conjunction with another regulator, SgnR, can act as a switch to control natamycin production in response to intracellular H₂O₂ levels.[6]

Fermentation for Natamycin Production

Industrial production of natamycin is achieved through submerged aerobic fermentation of S. natalensis. Optimization of fermentation parameters and medium composition is critical for maximizing yields.

Culture Media

The composition of the fermentation medium provides the essential nutrients for the growth of S. natalensis and the biosynthesis of natamycin.

Typical Media Composition:

| Component | Concentration Range | Purpose |

| Carbon Source | ||

| Glucose | 20 - 40 g/L | Primary carbon and energy source.[3][8] |

| Lactose | 10 - 30 g/L | Alternative or co-carbon source.[9] |

| Nitrogen Source | ||

| Soya Peptone/Protein | 2 - 20 g/L | Organic nitrogen source.[8][9] |

| Yeast Extract | 0.5 - 5 g/L | Provides vitamins and growth factors.[8][9] |

| Ammonium Sulfate | Varies | Inorganic nitrogen source. |

| Sodium Nitrate | Varies | Inorganic nitrogen source. |

| Beef Extract | Varies | Complex nitrogen source.[2] |

| Minerals & Salts | ||

| K₂SO₄ | 0.25 g/L | Source of potassium and sulfate.[10] |

| MgCl₂·6H₂O | 10.12 g/L | Source of magnesium.[10] |

| KH₂PO₄ | Varies | Source of phosphate. |

| CaCO₃ | Varies | pH buffering agent. |

| Precursors & Elicitors | ||

| Acetic Acid | Varies | Precursor for acetyl-CoA.[11] |

| Propionic Acid | Varies | Precursor for propionyl-CoA.[11] |

| L-Valine | 0.5 - 0.7 g/L | Enhances natamycin production.[12] |

Fermentation Parameters

| Parameter | Optimal Range |

| Temperature | 26 - 30 °C[2] |

| pH | 6.0 - 8.0[2] |

| Agitation | 180 - 220 rpm[2] |

| Aeration | Sufficient to maintain dissolved oxygen levels |

| Fermentation Time | 84 - 120 hours[2] |

Quantitative Data on Natamycin Production

The following table summarizes reported natamycin yields under various optimized conditions.

| Streptomyces Strain | Fermentation Conditions & Supplements | Natamycin Yield (g/L) | Reference |

| S. natalensis HW-2 | L-Valine feeding (0.5 g/L) | 1.82 | [11] |

| S. natalensis LY08 (ilvE overexpressed) | L-Valine feeding (0.7 g/L) | 2.02 | [11] |

| S. natalensis NRRL 2651 | 20 g/L initial glucose | 1.58 | [3] |

| S. natalensis NRRL 2651 | Intermittent glucose feeding | 1.86 | [4] |

| S. natalensis HDMNTE-01 | Optimized medium (glucose 3.97%, soya peptone 2%, yeast extract 0.5%) | 2.81 (in 5-L fermenter) | [2] |

| S. natalensis VTCC-A-3245 (pimM overexpression) | - | 3-fold increase vs. wildtype | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments.

Preparation of S. natalensis Spore Suspension

Protocol:

-

Culture S. natalensis on a suitable sporulation agar medium (e.g., MS agar) until a confluent lawn of spores is observed.[13]

-

Aseptically add approximately 3 mL of sterile water to the surface of the plate.[14]

-

Gently scrape the surface with a sterile loop or spreader to dislodge the spores into the water.[14]

-

Transfer the resulting spore suspension to a sterile centrifuge tube.[14]

-

Vortex the suspension vigorously for 1-2 minutes to break up spore chains.[15]

-

Filter the suspension through a sterile cotton wool plug in a syringe to remove mycelial fragments.[14]

-

Centrifuge the filtered suspension at approximately 2000 x g for 10 minutes to pellet the spores.[14]

-

Discard the supernatant and resuspend the spore pellet in sterile 20% glycerol for long-term storage at -80°C.[13]

Fermentation of S. natalensis

Protocol:

-

Inoculum Preparation: Inoculate a seed culture medium (e.g., Tryptic Soy Broth or a specific seed medium) with the prepared spore suspension.[2]

-

Seed Culture Incubation: Incubate the seed culture at 28-30°C with shaking at 180-220 rpm for approximately 48 hours.[2]

-

Production Culture Inoculation: Inoculate the production fermentation medium with 2-10% (v/v) of the seed culture.[2]

-

Fermentation: Conduct the fermentation in a shake flask or a bioreactor at 26-30°C with an agitation of 220 rpm for 84 to 120 hours. Maintain the pH of the medium between 6.0 and 8.0.[2]

-

Monitoring: Periodically withdraw samples to measure biomass (dry cell weight) and natamycin concentration.[2]

Extraction and Purification of Natamycin

Protocol:

-

pH Adjustment and Filtration: Adjust the pH of the fermentation broth to 5.0-6.5 and filter or centrifuge to separate the mycelia and solid natamycin from the liquid medium.[16]

-

Washing: Wash the collected solid with water and centrifuge to recover the solid material.[16]

-

Alkaline Extraction: Add a sodium carbonate solution (e.g., 0.15 M) to the solid to dissolve the natamycin by raising the pH above 9, creating a soluble extract.[16]

-

Clarification: Separate the extract from the solid residue by centrifugation and collect the supernatant.[16]

-

Acid Precipitation: Adjust the pH of the supernatant to 5.0-6.0 with an acid like hydrochloric acid to precipitate the natamycin.[16]

-

Crystallization and Drying: Allow the natamycin to crystallize, then collect the solid by filtration, wash with water, and dry to obtain the purified product.[16]

Quantification of Natamycin

Protocol:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Quantification:

Protocol:

-

Sample Preparation: Prepare the sample extract as described for HPLC.

-

Standard Preparation: Prepare a series of natamycin standard solutions in methanol:water (3:1, v/v).[8]

-

Measurement:

-

Quantification:

Genetic Manipulation of S. natalensis

Protocol:

-

Donor Strain Preparation: Transform the E. coli donor strain (e.g., ET12567/pUZ8002) with the desired plasmid containing an oriT sequence.[17]

-

Recipient Spore Preparation: Prepare a fresh spore suspension of S. natalensis.

-

Heat Shock: Heat shock the S. natalensis spores at 45-50°C for 10 minutes to induce germination.[18]

-

Mating: Mix the heat-shocked spores with the E. coli donor cells and plate the mixture on a suitable mating medium (e.g., MS agar) supplemented with MgCl₂.[18]

-

Incubation: Incubate the plates at 30°C for 16-20 hours.[18]

-

Selection: Overlay the plates with a selective agent (e.g., nalidixic acid to counter-select E. coli) and an antibiotic corresponding to the resistance marker on the plasmid.[18]

-

Isolation of Exconjugants: Incubate the plates for a further 7-10 days until exconjugant colonies appear.[18]

Protocol:

-

Mycelia Growth: Grow S. natalensis in a suitable liquid medium (e.g., YEME) to the late exponential phase.

-

Protoplast Formation: Harvest the mycelia, wash with a sucrose (B13894) solution, and treat with lysozyme to digest the cell walls, forming protoplasts.

-

Protoplast Purification: Filter the protoplast suspension to remove remaining mycelia and purify the protoplasts by centrifugation.

-

Transformation: Mix the purified protoplasts with the plasmid DNA in the presence of polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.

-

Regeneration: Plate the transformation mixture on a regeneration medium (e.g., R2YE) that allows the protoplasts to regenerate their cell walls.[10]

-

Selection: After a period of regeneration, overlay the plates with a selective antibiotic to select for transformants.

Conclusion

Streptomyces natalensis remains a microorganism of significant industrial and scientific interest due to its production of the valuable antifungal agent, natamycin. This technical guide has provided a comprehensive overview of the core aspects of S. natalensis biology and natamycin production, from the genetic and regulatory mechanisms to detailed experimental protocols for fermentation, analysis, and genetic manipulation. The presented quantitative data and visual diagrams aim to serve as a practical resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental principles and methodologies is crucial for the continued optimization of natamycin production and the potential development of novel antifungal compounds through metabolic engineering of this versatile microorganism.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Enhanced Natamycin production by Streptomyces natalensis in shake-flasks and stirred tank bioreactor under batch and fed-batch conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Genetic Engineering of Streptomyces natalensis VTCC-A-3245 to Improve Its Natamycin Production | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. fao.org [fao.org]

- 10. R2YE - ActinoBase [actinobase.org]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Improving the production of natamycin in Streptomyces natalensis HW-2 by L-valine feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SEA-PHAGES | How to prepare spore suspension? [seaphages.org]

- 16. CN103665074A - Extraction and purification method for natamycin in fermentation broth - Google Patents [patents.google.com]

- 17. Simple Method for Preparation of Homogeneous Spore Suspensions Useful in Industrial Strain Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]

An In-depth Technical Guide to the Biosynthesis Pathway of Natamycin in Streptomyces Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin (B549155), a polyene macrolide antibiotic, is a commercially significant secondary metabolite produced by several species of the soil bacterium Streptomyces. It is widely utilized as a natural food preservative and in the treatment of fungal infections. This technical guide provides a comprehensive overview of the natamycin biosynthesis pathway, detailing the genetic architecture of the biosynthetic gene cluster, the enzymatic steps involved in its synthesis, and the intricate regulatory networks that govern its production. This document synthesizes current knowledge, presenting quantitative data on natamycin production, detailed experimental protocols for key research methodologies, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in the field.

Introduction

Natamycin, also known as pimaricin, is a potent antifungal agent effective against a broad spectrum of yeasts and molds.[1] It is produced through submerged aerobic fermentation by various Streptomyces species, most notably Streptomyces natalensis, Streptomyces chattanoogensis, Streptomyces gilvosporeus, and Streptomyces lydicus.[1][2] Its mode of action involves binding to ergosterol, a key component of fungal cell membranes, which leads to altered membrane permeability and ultimately cell death.[1] The biosynthesis of natamycin is a complex process orchestrated by a large polyketide synthase (PKS) system and a series of tailoring enzymes, all encoded within a dedicated biosynthetic gene cluster (BGC).[3]

The Natamycin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for natamycin biosynthesis is located in a contiguous set of genes known as the natamycin (or pimaricin, pim) biosynthetic gene cluster. The organization of this cluster is highly conserved across different producer strains. The core of the cluster comprises genes encoding Type I polyketide synthases (PKSs), which are large, modular enzymes responsible for assembling the polyketide backbone of natamycin from simple carboxylic acid precursors.[3][4] Following the synthesis of the polyketide chain, a series of post-PKS modifications, including oxidation, glycosylation, and epoxidation, are carried out by tailoring enzymes to yield the final bioactive molecule.[3][5]

A summary of the genes and their putative functions within the natamycin biosynthetic gene cluster of Streptomyces natalensis is provided in the table below.

| Gene | Putative Function |

| pimS0 | Polyketide Synthase (Loading module) |

| pimS1 | Polyketide Synthase (Modules 1-4) |

| pimS2 | Polyketide Synthase (Modules 5-8) |

| pimS3 | Polyketide Synthase (Modules 9-12) |

| pimS4 | Polyketide Synthase (Module 13) |

| pimA | ABC transporter |

| pimB | ABC transporter |

| pimC | Cytochrome P450 hydroxylase |

| pimD | Epoxidase |

| pimE | Cholesterol oxidase |

| pimF | Ferredoxin |

| pimG | Acyl-CoA dehydrogenase-like enzyme |

| pimH | TDP-glucose synthase |

| pimI | TDP-glucose 4,6-dehydratase |

| pimJ | TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase |

| pimK | Glycosyltransferase |

| pimL | Thioesterase |

| pimM | PAS-LuxR family transcriptional regulator |

| pimR | SARP family transcriptional activator |

The Biosynthesis Pathway of Natamycin

The biosynthesis of natamycin can be broadly divided into three main stages: initiation, elongation and cyclization by the PKS machinery, and post-PKS tailoring modifications.

Polyketide Chain Synthesis

The synthesis of the natamycin polyketide backbone is initiated with an acetyl-CoA starter unit, followed by the sequential addition of twelve malonyl-CoA and one methylmalonyl-CoA extender units. This process is catalyzed by a modular Type I PKS system encoded by the pimS0-S4 genes. Each module of the PKS is responsible for one cycle of chain elongation and contains specific domains that catalyze the condensation and modification of the growing polyketide chain.

References

- 1. Optimization of Fermentation Conditions of Natamycin Production by Streptomyces natalensis [casb.org.cn]

- 2. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 3. Optimization of the cultivation medium for natamycin production by Streptomyces natalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. HPLC Determination of Natamycin in Food [mat-test.com]

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Natamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin (B549155), a polyene macrolide antimycotic, is a well-established agent in both the food industry as a natural preservative and in clinical practice for the treatment of superficial fungal infections. Its efficacy stems from a unique mechanism of action involving high-affinity binding to ergosterol (B1671047) in fungal cell membranes. A thorough understanding of its chemical structure and physicochemical properties is paramount for its formulation, optimization, and the development of new therapeutic applications. This technical guide provides a comprehensive overview of the chemical architecture of natamycin, detailed physicochemical data, experimental protocols for its characterization, and a visualization of its mechanism of action.

Chemical Structure

Natamycin (also known as pimaricin) is a macrolide antibiotic produced by the fermentation of Streptomyces natalensis.[1] Its complex structure is characterized by a large 26-membered lactone ring, a conjugated tetraene system, a mycosamine (B1206536) sugar moiety, a carboxylic acid group, and an epoxide.[1] This combination of functional groups confers an amphoteric nature to the molecule.[1]

IUPAC Name: (1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(3-amino-3,6-dideoxy-D-mannopyranosyl)oxy]-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid[2]

Molecular Formula: C₃₃H₄₇NO₁₃[1]

Molar Mass: 665.73 g/mol [1]

The key structural features are:

-

A large 26-membered macrolide ring: This forms the core of the molecule.

-

A conjugated tetraene system: This region of four conjugated double bonds is the chromophore responsible for its characteristic UV-Vis absorption spectrum and its sensitivity to light.[3]

-

A mycosamine sugar: This amino sugar is attached to the macrolide ring via a glycosidic bond and contains a primary amine group, contributing to the basic character of natamycin.[1]

-

A free carboxylic acid group: This imparts acidic properties to the molecule.[1]

-

An epoxide ring: This reactive group is also part of the macrolide structure.[1]

Physicochemical Properties

The physicochemical properties of natamycin are critical for its formulation, stability, and biological activity. A summary of these properties is presented in the tables below.

General Properties

| Property | Value | Reference(s) |

| Appearance | White to creamy-white, crystalline powder | [1][2] |

| Melting Point | Darkens at ~200 °C, decomposes at 280-300 °C | [2] |

| Optical Rotation [α]D²⁰ | +250° to +295° (1% w/v in glacial acetic acid) | [2] |

| pKa (calculated) | Strongest Acidic: 3.58, Strongest Basic: 9.11 | [4] |

| logP (Octanol/Water) | 1.1 | [2] |

Solubility

Natamycin is poorly soluble in water and most organic solvents.[1] Its solubility is influenced by pH and temperature.

| Solvent | Solubility | Temperature | Reference(s) |

| Water | ~30-100 mg/L | Room Temperature | [1] |

| Water | 4100 mg/L | 21 °C | [2] |

| Methanol | Soluble | Not Specified | [1] |

| Methanol | ~1 mg/mL | Not Specified | [5] |

| Ethanol | 40 ppm | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | Not Specified | [5] |

| Glacial Acetic Acid | Soluble | Not Specified | [6] |

Stability

Natamycin's stability is highly dependent on pH, temperature, and exposure to light. The conjugated tetraene structure is particularly susceptible to degradation.

| Condition | Stability Profile | Reference(s) |

| pH | Most stable between pH 5 and 9. At pH < 3, the glycosidic bond is hydrolyzed. At pH > 9, the lactone ring is saponified. | [1] |

| Temperature | The dry, crystalline trihydrate form is stable for years at room temperature. Aqueous suspensions can withstand 100°C for several hours, but are completely inactivated at 121°C for 30 minutes. | [1] |

| Light | Rapidly degrades upon exposure to UV radiation. Significant degradation also occurs with prolonged exposure to fluorescent light. | [1] |

Mechanism of Action

Natamycin exerts its antifungal effect by specifically binding to ergosterol, a primary sterol component of fungal cell membranes. Unlike other polyene antifungals, natamycin does not form pores or channels in the membrane. Instead, the natamycin-ergosterol complex inhibits essential, ergosterol-dependent cellular processes, such as the fusion of vacuoles, which is critical for ion homeostasis, pH regulation, and nutrient storage.[1][7] This targeted interaction also disrupts amino acid and glucose transport proteins, leading to cellular starvation.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Natamycin | C33H47O13N | CID 5284447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Showing Compound Natamycin (FDB002337) - FooDB [foodb.ca]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fao.org [fao.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of Natamycin: A Technical Guide to its Interaction with Fungal Ergosterol

For Immediate Release

Odense, Denmark – December 15, 2025 – In the landscape of antifungal agents, natamycin (B549155) distinguishes itself through a highly specific and nuanced mechanism of action. Unlike many of its counterparts that rely on creating pores in the fungal cell membrane, natamycin exerts its fungistatic effect by directly binding to ergosterol (B1671047), the predominant sterol in fungal cell membranes. This interaction, while non-lethal in its immediacy, sets off a cascade of events that effectively halt fungal growth by disrupting essential cellular processes. This in-depth technical guide serves to elucidate the core mechanism of natamycin's action on fungal ergosterol for researchers, scientists, and drug development professionals.

The Specificity of Natamycin for Ergosterol

A Non-Pore-Forming Mechanism of Action

A pivotal distinction of natamycin's mechanism is its non-permeabilizing nature.[2][3][5] In stark contrast to other polyene antifungals like amphotericin B, which form ion channels leading to leakage of cellular contents and subsequent cell death, natamycin binds to ergosterol and sequesters it, effectively inhibiting its function without creating pores.[1][5] While the majority of evidence points to a non-permeabilizing action, some studies suggest that this interaction can lead to a subtle increase in membrane accessibility for certain small molecules or a minor leakage of ions, a point of ongoing investigation.[6][7]

The binding of natamycin to ergosterol triggers a series of downstream events that collectively inhibit fungal growth:

-

Inhibition of Vacuolar Fusion: Natamycin directly interferes with the ergosterol-dependent fusion of vacuoles.[8][9][10][11] This is a critical process for fungal homeostasis, growth, and morphology. The inhibition has been shown to occur at the priming stage of fusion, even before direct membrane contact.[9][11]

-

Disruption of Membrane Protein Function: The proper functioning of many membrane-embedded proteins, including amino acid and glucose transporters, is dependent on the surrounding lipid environment, which is heavily influenced by ergosterol.[6][12][13] By binding to and sequestering ergosterol, natamycin alters this environment, thereby impairing the function of these essential proteins and hindering nutrient uptake.[1][12]

-

Alteration of Membrane Dynamics: The interaction between natamycin and ergosterol leads to significant changes in the physical properties of the fungal membrane. Natamycin has been shown to slow the mobility of ergosterol within the lipid bilayer and disrupt the liquid-ordered (Lo) phase, a membrane domain enriched in sterols and sphingolipids.[6][14]

-

Ergosterol-Dependent Aggregation: Natamycin promotes its own aggregation within the yeast plasma membrane, a process that is contingent on the presence of ergosterol.[15][16]

The culmination of these effects is a fungistatic action, where fungal growth is arrested rather than the cells being immediately killed.[5]

Quantitative Data: In Vitro Susceptibility

The efficacy of natamycin against various fungal species is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth. The following tables summarize MIC data for clinically relevant fungal species.

| Fungus | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Aspergillus spp. | 0.25 - >64 | 4 - 32 | 4 - 64 |

| Fusarium spp. | 2 - 32 | 4 | 4 - 8 |

| Candida spp. | 1 - 32 | - | - |

| Molds (general) | 0.5 - 6 | - | - |

| Yeasts (general) | 1.0 - 5.0 | - | - |

| Data compiled from multiple sources. MIC values can vary depending on the specific strain and testing methodology. |

| Aspergillus Species | Strain(s) | Natamycin MIC (µg/mL) |

| A. fumigatus | Clinical Isolates | 4 |

| A. flavus | Clinical Isolates | 16 - 64 |

| A. niger | - | 4 - 8 |

| A. terreus | - | 8 - 16 |

| Data compiled from multiple sources. |

| Fusarium Species | Strain(s) | Natamycin MIC (µg/mL) |

| F. solani | Clinical Isolates | 2 - 16 |

| F. oxysporum | - | 4 - 8 |

| F. verticillioides | - | 4 - 16 |

| Data compiled from multiple sources. |

Visualizing the Pathways and Processes

To further illuminate the intricate mechanisms described, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Natamycin's mechanism of action on fungal ergosterol.

References

- 1. benchchem.com [benchchem.com]

- 2. Association Between In Vitro Susceptibility to Natamycin and Voriconazole and Clinical Outcomes in Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. In Vitro Natamycin Susceptibility of Ocular Isolates of Fusarium and Aspergillus Species: Comparison of Commercially Formulated Natamycin Eye Drops to Pharmaceutical-Grade Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recognition of Membrane Sterols by Polyene Antifungals Amphotericin B and Natamycin, A 13C MAS NMR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natamycin Inhibits Vacuole Fusion at the Priming Phase via a Specific Interaction with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Natamycin inhibits vacuole fusion at the priming phase via a specific interaction with ergosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Natamycin interferes with ergosterol-dependent lipid phases in model membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ergosterol promotes aggregation of natamycin in the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Basis of Natamycin's Selective Antifungal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin (B549155), a polyene macrolide antibiotic, exhibits potent and selective antifungal activity, a characteristic that has cemented its use in both clinical settings and the food industry. This technical guide delves into the molecular mechanisms underpinning natamycin's selective toxicity. Unlike other polyenes, natamycin does not function by forming pores in the fungal cell membrane. Instead, its primary mode of action is the specific binding to ergosterol (B1671047), the predominant sterol in fungal membranes. This interaction, which is significantly weaker with cholesterol in mammalian membranes, does not lead to significant membrane permeabilization. Rather, it triggers a cascade of events including the disruption of membrane protein function, inhibition of vacuole fusion, and alteration of lipid domain organization. This guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows.

Core Mechanism: Specific Ergosterol Binding without Pore Formation

The cornerstone of natamycin's selective antifungal action is its high affinity for ergosterol, a sterol unique to fungal cell membranes. Mammalian cells, in contrast, contain cholesterol. This difference in membrane composition is the primary determinant of natamycin's selective toxicity[1].

Crucially, and in stark contrast to other polyene antifungals like Amphotericin B, natamycin's binding to ergosterol does not result in the formation of transmembrane pores or channels[2][3]. Consequently, it does not cause significant leakage of essential ions and small molecules from the fungal cell. Instead, the natamycin-ergosterol complex acts as a molecular "trap," sequestering ergosterol and disrupting its critical functions within the membrane.

The structural differences between ergosterol and cholesterol are key to this specificity. Ergosterol possesses a more rigid side chain and additional double bonds in its B-ring and side chain compared to cholesterol, which allows for a more favorable interaction with the natamycin molecule[2].

The consequences of this specific ergosterol sequestration are multifaceted and lead to the ultimate inhibition of fungal growth.

Quantitative Data Summary

The efficacy and binding characteristics of natamycin have been quantified through various in vitro studies.

Table 1: Natamycin-Ergosterol Binding Parameters

While direct comparative thermodynamic data is sparse in publicly available literature, isothermal titration calorimetry (ITC) has been used to confirm the specific binding to ergosterol-containing membranes. The interaction is characterized by being enthalpy-driven. Binding to cholesterol-containing membranes is negligible under the same conditions[2].

| Parameter | Value | Method | Model System | Reference |

| Binding Affinity (Kd) | ~100 µM | Isothermal Titration Calorimetry (ITC) | Ergosterol-containing liposomes | [4] |

| Binding Specificity | Specific to ergosterol | ITC, Direct Binding Assays | DOPC vesicles with/without sterols | [2] |

Table 2: Membrane Permeability Induced by Polyenes

Membrane leakage assays demonstrate that, unlike pore-forming polyenes, natamycin does not cause significant membrane permeabilization in ergosterol-containing vesicles.

| Compound | Sterol in Vesicle | % Proton Leakage (at 5 µM) | Model System | Reference |

| Natamycin | 10% Ergosterol | ~0% | DOPC Vesicles | [2] |

| Nystatin | 10% Ergosterol | > 60% | DOPC Vesicles | [2] |

| Filipin | 10% Ergosterol | > 80% | DOPC Vesicles | [2] |

| Natamycin | 10% Cholesterol | ~0% | DOPC Vesicles | [2] |

Table 3: Minimum Inhibitory Concentrations (MIC) of Natamycin against Various Fungi

MIC values indicate the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. Natamycin generally exhibits potent activity against a wide range of yeasts and molds.

| Fungal Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Fusarium spp. | 4 | 8 | [1] |

| Aspergillus flavus | 32 | 64 | [5][6] |

| Aspergillus fumigatus | 4 | 4 | [6] |

| Candida spp. | Not specified | MIC range: 0.125 - 8 | [1] |

MIC50 and MIC90 represent the minimum concentration of natamycin required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Key Consequences of Ergosterol Sequestration

Inhibition of Membrane Protein Function

Many essential fungal membrane proteins, particularly amino acid transporters like the lysine (B10760008) transporter Lyp1, require a specific ergosterol-rich lipid environment to function correctly. By sequestering ergosterol, natamycin alters this local environment, leading to a loss of transporter function and subsequent inhibition of nutrient uptake[7][8]. This contributes significantly to its fungistatic effect.

Inhibition of Vacuolar Fusion

Vacuoles are critical organelles in fungi, involved in storage, degradation, and maintaining cellular homeostasis. The fusion of vacuoles is an ergosterol-dependent process. Natamycin has been shown to block vacuole fusion at the "priming" stage, which precedes direct membrane contact and merging[9][10][11]. This disruption of vacuolar dynamics impairs fungal cell growth and morphology.

Detailed Experimental Protocols

The following protocols outline key methodologies used to elucidate natamycin's mechanism of action.

References

- 1. In vitro synergy of natamycin and voriconazole against clinical isolates of Fusarium, Candida, Aspergillus and Curvularia spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natamycin blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natamycin sequesters ergosterol and interferes with substrate transport by the lysine transporter Lyp1 from yeast. | Semantic Scholar [semanticscholar.org]

- 5. Association Between In Vitro Susceptibility to Natamycin and Voriconazole and Clinical Outcomes in Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Natamycin Susceptibility of Ocular Isolates of Fusarium and Aspergillus Species: Comparison of Commercially Formulated Natamycin Eye Drops to Pharmaceutical-Grade Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 8. Natamycin interferes with ergosterol-dependent lipid phases in model membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natamycin inhibits vacuole fusion at the priming phase via a specific interaction with ergosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natamycin Inhibits Vacuole Fusion at the Priming Phase via a Specific Interaction with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Natamycin's Antifungal Spectrum: A Technical Guide to its Activity Against Yeasts and Molds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin (B549155), a polyene macrolide antibiotic produced by Streptomyces natalensis, is a widely utilized antifungal agent in both the pharmaceutical and food industries. Its efficacy stems from a unique mechanism of action that targets ergosterol (B1671047), a primary sterol in fungal cell membranes. Unlike other polyene antifungals, natamycin does not function by creating pores in the cell membrane. Instead, it binds to ergosterol, leading to the inhibition of essential cellular processes such as vacuolar fusion and membrane fission, ultimately arresting fungal growth.[1] This technical guide provides an in-depth overview of natamycin's spectrum of activity against a wide range of clinically and industrially relevant yeasts and molds. It includes comprehensive quantitative data on its minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs), detailed experimental protocols for antifungal susceptibility testing, and a diagrammatic representation of its mechanism of action.

Spectrum of Antifungal Activity

Natamycin exhibits a broad spectrum of activity against numerous filamentous fungi and yeasts.[2] It is particularly effective against species of Aspergillus, Candida, Penicillium, Fusarium, and Rhodotorula. The following tables summarize the in vitro susceptibility of various fungal species to natamycin, presenting MIC and MFC values collated from multiple studies.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Natamycin Against Common Molds

| Genus | Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Aspergillus | A. flavus | 8 - 64 | 16 - 32 | 32 - 64 | [3][4][5] |

| A. fumigatus | 1 - 8 | 4 | 4 | [5][6] | |

| A. niger | 1 - 4 | - | - | [5] | |

| A. parasiticus | - | 40.1 | - | [6] | |

| A. terreus | 4 - 16 | - | - | [5] | |

| A. carbonarius | 0.05 - 0.1 | - | - | [2][3] | |

| Penicillium | P. camemberti | 3.1 | - | - | [7] |

| P. caseifulvum | 1.6 | - | - | [7] | |

| P. commune | 1.6 | - | - | [7] | |

| P. digitatum | 1.14 - 3.1 | - | - | [7][8] | |

| P. expansum | 1.14 | - | - | [8] | |

| P. roqueforti | 3.1 | - | - | [7] | |

| P. solitum | 1.6 | - | - | [7] | |

| Fusarium | Fusarium spp. | 2 - >32 | 4 | 4 - 8 | [4][5] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Natamycin Against Common Yeasts

| Genus | Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida | C. albicans | 1 - 32 | 4 | - | [3][9][10] |

| C. parapsilosis | 4 - 16 | 4 | - | [9][11] | |

| Candida spp. | 0.5 - 32 | 4 | - | [9] | |

| Rhodotorula | R. mucilaginosa | - | - | - | [11][12] |

| Saccharomyces | S. cerevisiae | 1.0 - 5.0 | - | - | [2] |

Table 3: Minimum Fungicidal Concentrations (MFCs) of Natamycin Against Penicillium Species

| Species | MFC Range (µg/mL) | Reference(s) |

| P. camemberti | 200.0 | [7] |

| P. caseifulvum | 25.0 | [7] |

| P. commune | 50.0 | [7] |

| P. digitatum | 25.0 | [7] |

| P. roqueforti | 100.0 | [7] |

| P. solitum | 12.5 | [7] |

Mechanism of Action

Natamycin's antifungal activity is initiated by its specific and irreversible binding to ergosterol, a vital component of the fungal cell membrane.[3] This interaction is distinct from other polyene antibiotics as it does not lead to the formation of pores or direct membrane permeabilization.[13] Instead, the natamycin-ergosterol complex disrupts the function of ergosterol-rich membrane domains, leading to the inhibition of crucial cellular processes.

A key consequence of this interaction is the inhibition of vacuolar fusion.[1][14] This process is essential for maintaining cellular homeostasis, nutrient recycling, and stress responses in fungi. Natamycin has been shown to block the priming stage of vacuole fusion, a step that precedes the actual merging of the membranes.[14] This inhibition is dependent on the presence of ergosterol in the vacuolar membrane. The disruption of vacuolar dynamics leads to an accumulation of small, fragmented vacuoles within the cell.[1]

Furthermore, the binding of natamycin to ergosterol also interferes with membrane fusion and fission events, which are critical for processes such as endocytosis and exocytosis.[1] The overall effect is a cessation of fungal growth, making natamycin a potent fungistatic agent. At higher concentrations, it can also exhibit fungicidal activity.

Caption: Natamycin binds to ergosterol, inhibiting vacuolar fusion and membrane dynamics.

Experimental Protocols

The determination of natamycin's in vitro activity against yeasts and molds is primarily achieved through broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a standardized reference method for filamentous fungi.[15]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (Adapted from CLSI M38-A2)

This protocol outlines the general procedure for determining the MIC of natamycin against filamentous fungi.

Materials:

-

Natamycin powder (pharmaceutical grade)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal isolate to be tested

-

Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

-

Sterile saline (0.85%) with 0.05% Tween 80

-

Spectrophotometer or hemocytometer

-

Sterile plasticware

Procedure:

-

Preparation of Natamycin Stock Solution:

-

Aseptically weigh a precise amount of natamycin powder.

-

Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Natamycin has low aqueous solubility, making DMSO necessary for the initial solubilization.[16]

-

Store the stock solution in small aliquots at -70°C, protected from light.

-

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on PDA at an appropriate temperature (e.g., 35°C) for 5-7 days to encourage sporulation.

-

Harvest conidia by gently flooding the agar surface with sterile saline containing 0.05% Tween 80 and scraping the surface with a sterile loop.

-

Transfer the conidial suspension to a sterile tube and allow larger particles to settle for 3-5 minutes.

-

Adjust the conidial concentration of the supernatant to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium. This can be achieved using a spectrophotometer to measure optical density at 530 nm or by direct counting with a hemocytometer.[16]

-

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the natamycin stock solution (or a working dilution) to well 1.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. This will create a range of natamycin concentrations.

-

Well 11 serves as the sterility control (medium only).

-

Well 12 serves as the growth control (medium and inoculum, no drug).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to wells 1 through 10 and well 12.

-

The final volume in each well will be 200 µL.

-

Seal the plate or place it in a humidified chamber to prevent evaporation.

-

Incubate the plate at 35°C for 48-72 hours.

-

-

Reading and Interpretation of Results:

-

After incubation, visually inspect the wells for fungal growth. The growth control well should show distinct turbidity or a fungal pellet.

-

The MIC is defined as the lowest concentration of natamycin that completely inhibits visible growth (100% inhibition).[4]

-

References

- 1. Natamycin Inhibits Vacuole Fusion at the Priming Phase via a Specific Interaction with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Association Between In Vitro Susceptibility to Natamycin and Voriconazole and Clinical Outcomes in Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Natamycin Susceptibility of Ocular Isolates of Fusarium and Aspergillus Species: Comparison of Commercially Formulated Natamycin Eye Drops to Pharmaceutical-Grade Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparative antifungal susceptibility analysis of Candida albicans versus non-albicans Candida corneal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a natamycin-based non-migratory antimicrobial active packaging for extending shelf-life of yogurt drink (Doogh) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Risk of Fungemia Due to Rhodotorula and Antifungal Susceptibility Testing of Rhodotorula Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natamycin blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natamycin inhibits vacuole fusion at the priming phase via a specific interaction with ergosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. njccwei.com [njccwei.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of Natamycin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Natamycin (B549155), a polyene macrolide antibiotic produced by Streptomyces natalensis, is widely utilized as a natural food preservative and in the therapeutic treatment of fungal infections.[1] Its efficacy against a broad spectrum of yeasts and molds is well-documented. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of natamycin, consolidating key data from preclinical and clinical studies. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are provided. Furthermore, this guide includes mandatory visualizations of key experimental workflows and the mechanism of action of natamycin, rendered using Graphviz (DOT language), to facilitate a deeper understanding of the subject matter.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetic profile of a compound is fundamental to understanding its potential for systemic toxicity.[2] Studies on natamycin indicate very low systemic absorption following oral administration.

In rats administered oral doses of 14C-labelled natamycin ranging from 0.1 to 50 mg/kg body weight, over 95% of the administered radioactivity was excreted in the feces within 72 hours, indicating minimal gastrointestinal absorption.[3] This low absorption is a key factor in its safety profile as a food additive. When applied topically, natamycin is not absorbed into the bloodstream.[4] Due to its limited absorption, the distribution of natamycin to various tissues is minimal. Metabolism of the small absorbed fraction has been studied, with potential metabolites such as aponatamycin, mycosamine, and dinatamycinolidediole being identified; these metabolites have been shown to be less acutely toxic than the parent compound.[5] The primary route of excretion for orally administered natamycin is via the feces.[2][3]

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single, high-dose exposure.[2] Natamycin exhibits a low order of acute toxicity across various species and routes of administration.

| Species | Route of Administration | LD50 Value | Reference |

| Rat (male) | Oral | 2.73 g/kg | [6] |

| Rat (female) | Oral | 4.67 g/kg | [6] |

| Rat | Oral | > 2000 mg/kg bw | [3] |

| Rat | Dermal | > 5050 mg/kg bw | [3] |

| Rat | Inhalation (LC50) | > 2.39 mg/L | [3] |

| Rabbit (male) | Oral | 1.42 g/kg | [6] |

| Guinea Pig | Oral | 450 mg/kg | [6] |

Experimental Protocol: Acute Oral Toxicity Study (General Guideline)

A typical acute oral toxicity study, often following OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), involves the following steps:

-

Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females.

-

Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.

-

Housing: Animals are housed in individual cages with controlled temperature, humidity, and light-dark cycles.

-

Diet: Standard laboratory diet and water are provided ad libitum.

-

Dosing: A single dose of the test substance (natamycin) is administered by gavage. The starting dose is selected based on available information.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a prolonged period. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is used to establish the Acceptable Daily Intake (ADI).

| Study Duration | Species | NOAEL | Key Findings | Reference |

| 90-day | Rat | - | No adverse effects on growth, blood, or tissues at 50-70 mg/kg bw/day. Growth inhibition at 150 mg/kg bw/day. | [5] |

| 90-day | Dog | 12 mg/kg bw/day | Lower body weight gains and increased diarrhea at 25 mg/kg bw/day. | [3] |

| 2-year | Rat | 22.4 mg/kg bw/day | Inhibition of growth rate and diminished food intake at the highest dose (1000 mg/kg in diet). | [6] |

| 2-year | Dog | 6.3 mg/kg bw/day | Lower body weight gains in males at 12.5 mg/kg bw/day. | [3] |

Experimental Protocol: 90-Day Dietary Toxicity Study in Rats (General Guideline)

A 90-day dietary toxicity study, generally adhering to OECD Guideline 408, is conducted as follows:

-

Test System: Male and female rats (e.g., Wistar rats).

-

Group Allocation: Animals are randomly assigned to a control group and at least three treatment groups.

-

Diet Preparation: Natamycin is mixed into the standard laboratory diet at various concentrations.

-

Administration: The test diet is provided ad libitum for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at termination.

-

Pathology: Gross necropsy, organ weight measurements, and histopathological examination of tissues.

Genotoxicity and Carcinogenicity

Genotoxicity assays assess the potential of a substance to damage genetic material, while carcinogenicity studies evaluate its potential to cause cancer.

The genotoxicity database for natamycin shows some conflicting results. While it tested negative in an Ames test and an in vitro chromosomal aberration study, other studies have reported increases in chromosomal aberrations and micronuclei.[3] However, a chromosomal aberration assay in mice showed that natamycin was not clastogenic.[6] Some studies suggest it may be aneugenic (causing chromosome loss) at high concentrations.[7]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are performed to evaluate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

A three-generation reproductive toxicity study in rats established a NOAEL for parental toxicity at 15 mg/kg bw/day based on lower body weights at higher doses. The NOAEL for offspring toxicity was 5 mg/kg bw/day due to lower pup weights, and the NOAEL for reproductive toxicity was 50 mg/kg bw/day based on survival rates.[3]

In a developmental toxicity study in rabbits, the NOAEL for maternal toxicity was 50 mg/kg bw/day, and the NOAEL for embryo/fetal toxicity was 5 mg/kg bw/day based on an increased incidence of skeletal variations at higher doses.[3] Importantly, available studies have not indicated a teratogenic potential for natamycin.[3] A human case-control study on the vaginal use of natamycin during pregnancy found no detectable teratogenic risk to the fetus.[9]

Acceptable Daily Intake (ADI)

The Acceptable Daily Intake (ADI) is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an ADI for natamycin of 0-0.3 mg/kg body weight .[3][10][11] This was based on gastrointestinal effects observed in humans at high doses, with a safety factor of 10 applied to the no-toxicological-effect level.[11]

Mechanism of Action

Natamycin exerts its antifungal effect by binding specifically and irreversibly to ergosterol (B1671047), a primary sterol component of fungal cell membranes.[4][12] This binding disrupts the cell membrane, leading to increased permeability and leakage of essential cellular components, ultimately resulting in cell death.[10][13] A key feature of natamycin's mechanism is its high selectivity for ergosterol over cholesterol, the main sterol in mammalian cell membranes, which accounts for its low toxicity to human cells.[12] Unlike some other polyene antifungals, natamycin does not appear to form pores in the cell membrane but rather inhibits processes like vacuolar fusion and amino acid transport.[8][12]

Visualizations

Experimental Workflow: 90-Day Toxicity Study

Caption: Workflow for a typical 90-day rodent toxicity study.

Mechanism of Action: Natamycin

Caption: Natamycin's mechanism of action on fungal cells.

References

- 1. benchchem.com [benchchem.com]

- 2. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 3. fao.org [fao.org]

- 4. Natamycin: The Ultimate Guide For Food Importers And Compounding Pharmacies | OCTAGONCHEM [octagonchem.com]

- 5. NATAMYCIN (PIMARICIN) (JECFA Food Additives Series 48) [inchem.org]

- 6. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromosome aberrations, micronucleus and sperm head abnormalities in mice treated with natamycin, [corrected] a food preservative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natamycin - Wikipedia [en.wikipedia.org]

- 9. A case-control teratological study of vaginal natamycin treatment during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ams.usda.gov [ams.usda.gov]

- 11. medsafe.govt.nz [medsafe.govt.nz]

- 12. What is the mechanism of Natamycin? [synapse.patsnap.com]

- 13. ams.usda.gov [ams.usda.gov]

A Technical Guide to Natamycin Metabolites and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin (B549155), a polyene macrolide antifungal produced by Streptomyces natalensis, is widely utilized as a natural preservative in the food industry and for the topical treatment of fungal infections. Its primary mechanism of action involves high-affinity binding to ergosterol (B1671047), a principal sterol in fungal cell membranes. This interaction disrupts membrane function, leading to the inhibition of fungal growth. While the parent compound is well-characterized, a comprehensive understanding of its metabolites is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth overview of the known metabolites of natamycin, their biological activities, the experimental protocols for their analysis, and the signaling pathways associated with natamycin's antifungal action.

Introduction

Natamycin's efficacy and safety have established it as a valuable antifungal agent.[1] Its stability is, however, influenced by environmental factors such as pH, light, and temperature, leading to the formation of various degradation products.[1][2] Understanding the identity and biological impact of these metabolites is paramount for assessing the overall toxicological and functional profile of natamycin in its various applications. This document synthesizes the current knowledge on natamycin's primary metabolites, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Natamycin Metabolism

Natamycin undergoes degradation under specific environmental conditions, primarily through hydrolysis and photolysis. The main degradation pathways are initiated by exposure to acidic or alkaline conditions and UV light.

Acid-Catalyzed Degradation

Under acidic conditions (pH < 3), the glycosidic bond linking the mycosamine (B1206536) sugar to the macrolide ring of natamycin is hydrolyzed.[1][3] This cleavage results in the formation of the aglycone, which is unstable and can subsequently form dimers. The primary metabolites formed under acidic conditions are:

-

Mycosamine: The amino sugar moiety cleaved from the parent molecule.[4]

-

Aponatamycin (B1624065): A dimer formed from one molecule of natamycin and one molecule of the natamycin aglycone (natamycinolide).[3]

-

Natamycinolidediol: A dimer formed from two molecules of the natamycin aglycone.[3]

Alkaline-Catalyzed Degradation

In alkaline environments (pH > 9), the lactone ring of natamycin undergoes saponification. This process leads to the formation of:

-

Natamycoic acid: This metabolite is considered to be biologically inactive.[4]

Photodegradation

Exposure to ultraviolet (UV) radiation rapidly degrades natamycin, targeting the tetraene structure responsible for its antifungal properties.[2][5] This process is believed to involve oxidation and polymerization, leading to a loss of activity.

Biological Activity of Natamycin and its Metabolites

The antifungal activity of natamycin is well-documented, with a broad spectrum against yeasts and molds.[6] The biological activities of its metabolites, however, are less characterized, with a significant lack of quantitative data for some.

Quantitative Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's efficacy. The available data for natamycin and information on its metabolites are summarized below.

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Natamycin | Aspergillus fumigatus | 5.08 (average) | [7] |

| Aspergillus parasiticus | 40.1 (average) | [7] | |

| Paecilomyces spp. | 2.15 (average) | [7] | |

| Rhizopus spp. | 5.80 (average) | [7] | |

| Yeasts (various) | 1.0 - 5.0 | [6] | |

| Molds (various) | 0.5 - 6.0 | [6] | |

| Penicillium spp. | 1.6 - 3.1 | [8] | |

| Colletotrichum acutatum | 0.526 - 1.996 | [9] | |

| Mycosamine | - | Not reported to have intrinsic antifungal activity. Essential for the activity of the parent compound. | [2][10] |

| Aponatamycin | - | No quantitative data available. | - |

| Natamycinolidediol | - | No quantitative data available. | - |

| Natamycoic Acid | - | Considered biologically inactive. | [4] |

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for Natamycin and Biological Activity Information for its Metabolites.

Signaling Pathways and Mechanism of Action

Natamycin's primary mode of action is the specific binding to ergosterol in the fungal cell membrane.[12][13] This interaction does not typically lead to pore formation and membrane permeabilization, a mechanism common to other polyene antifungals.[12] Instead, it is believed to sequester ergosterol, thereby disrupting essential membrane functions, including nutrient transport.[14][15]

Recent studies have indicated that natamycin treatment can have downstream effects on fungal gene expression. Specifically, it has been shown to inhibit the expression of the Cyp51A and Cyp51B genes in Sclerotinia sclerotiorum.[11] These genes encode lanosterol (B1674476) 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[16][17][18] This suggests a potential feedback mechanism or a secondary mode of action that further disrupts ergosterol homeostasis.

While the direct signaling cascade from ergosterol binding in fungi is not fully elucidated, studies on the effect of natamycin against the parasite Leishmania, which also contains ergosterol in its membrane, have shown that treatment leads to an elevation of cytosolic calcium, loss of mitochondrial membrane potential, depletion of ATP, and generation of reactive oxygen species (ROS), ultimately resulting in apoptosis-like cell death.[19] This provides a potential model for a signaling pathway that could be investigated in fungi.

Experimental Protocols

This section outlines key experimental methodologies for the generation, purification, and biological evaluation of natamycin metabolites.

Generation of Natamycin Metabolites by Forced Degradation

Objective: To produce natamycin degradation products through acid and alkaline hydrolysis.

Materials:

-

Pure natamycin

-

Hydrochloric acid (HCl), 1 N

-

Sodium hydroxide (B78521) (NaOH), 1 N

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Reaction vials

-

Heating block or water bath

-

pH meter

Protocol for Acid Hydrolysis (to generate Mycosamine, Aponatamycin, and Natamycinolidediol):

-

Prepare a stock solution of natamycin in methanol (e.g., 1 mg/mL).

-

In a reaction vial, add an aliquot of the natamycin stock solution to 1 N HCl to achieve a final natamycin concentration of approximately 100 µg/mL.

-

Incubate the mixture at 60°C for a defined period (e.g., 2, 4, 8, 24 hours) to monitor the degradation progress.

-

At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 1 N NaOH.

-

Analyze the resulting solution by HPLC to identify and quantify the degradation products.[1]

Protocol for Alkaline Hydrolysis (to generate Natamycoic Acid):

-

Prepare a stock solution of natamycin in methanol (e.g., 1 mg/mL).

-

In a reaction vial, add an aliquot of the natamycin stock solution to 1 N NaOH to achieve a final natamycin concentration of approximately 100 µg/mL.

-

Incubate the mixture at room temperature for a defined period (e.g., 1, 2, 4, 8 hours).

-

At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 1 N HCl.

-

Analyze the resulting solution by HPLC.[1]

Purification and Analysis of Natamycin and its Metabolites by HPLC

Objective: To separate and quantify natamycin and its degradation products.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% acetic acid) is commonly used. For example, a starting mobile phase of 30% acetonitrile, increasing to 70% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 305 nm.[20]

-

Injection Volume: 20 µL.

Procedure:

-

Prepare standard solutions of natamycin in methanol at known concentrations.

-

Inject the neutralized samples from the forced degradation studies.

-

Identify the peaks corresponding to natamycin and its metabolites based on their retention times relative to the parent compound and by comparison with analytical standards if available.

-

For preparative purification, scale up the injection volume and collect the fractions corresponding to the peaks of interest. Confirm the identity of the purified metabolites using mass spectrometry and NMR spectroscopy.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of natamycin and its purified metabolites against fungal isolates. This protocol is adapted from the CLSI M38-A2 standard for filamentous fungi.[21]

Materials:

-

Purified natamycin and metabolites

-

Fungal isolates (e.g., Aspergillus, Candida, Penicillium species)

-

Potato Dextrose Agar (PDA) plates

-

Sterile saline with 0.05% Tween 80

-

RPMI-1640 medium, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on a PDA plate at 35°C until sporulation is observed.

-

Harvest the conidia by flooding the plate with sterile saline-Tween 80 and gently scraping the surface.

-

Adjust the concentration of the conidial suspension to 0.4-5 x 10^4 CFU/mL using a spectrophotometer to measure the optical density.

-

-

Drug Dilution:

-

Prepare stock solutions of natamycin and its metabolites in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of each compound in RPMI-1640 medium in the wells of a 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubate the plate at 35°C for 48-72 hours.

-

-

MIC Determination:

-

Visually or spectrophotometrically determine the lowest concentration of the compound that causes complete (or ≥50% for some fungi and drugs) inhibition of fungal growth compared to the positive control. This concentration is the MIC.

-

Visualizations

Natamycin's Mechanism of Action and Downstream Effects

Caption: Natamycin's primary mechanism and its effect on ergosterol biosynthesis.

Experimental Workflow for Metabolite Analysis

Caption: Workflow for generation, purification, and analysis of natamycin metabolites.

Hypothetical Signaling Pathway for Natamycin-Induced Fungal Cell Death

Caption: Hypothetical pathway for natamycin-induced cell death in fungi.

Conclusion

Natamycin is an effective antifungal agent with a well-established primary mechanism of action. Its degradation into various metabolites, particularly under acidic and alkaline conditions, generally leads to a loss of this activity. The mycosamine moiety is indispensable for its function, while the major degradation products appear to have low biological activity. The discovery of natamycin's downregulating effect on ergosterol biosynthesis genes opens new avenues for understanding its complete antifungal profile. While quantitative data on the biological activity of some metabolites remain scarce, the methodologies outlined in this guide provide a framework for their further investigation. A deeper understanding of these aspects will continue to support the safe and effective use of natamycin in both food preservation and clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. fao.org [fao.org]

- 4. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. Ergosterol promotes aggregation of natamycin in the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total synthesis, stereochemical assignment, and biological evaluation of opantimycin A and analogues thereof - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. What is the mechanism of Natamycin? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Natamycin blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 15. Natamycin - Wikipedia [en.wikipedia.org]

- 16. Antifungal Efficacy of Redox-Active Natamycin against Some Foodborne Fungi—Comparison with Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]